Methyl 2-[({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate
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Overview
Description
MTB , is a novel compound with promising anti-tubercular activity. Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a global health challenge. MTB has garnered attention due to its potential as an anti-TB agent.
Preparation Methods
Synthetic Routes:: MTB can be synthesized through various routes. One approach involves coupling 2-aminopyridine with a suitable carbonyl compound, followed by further derivatization. For instance, the reaction of 2-aminopyridine with an appropriate acid chloride or anhydride yields the key intermediate, which can then be transformed into MTB.
Reaction Conditions:: The synthetic process typically involves refluxing the reactants in a suitable solvent (such as dichloromethane or acetonitrile) under controlled temperature conditions. Acidic or basic catalysts may be employed to facilitate the reaction.
Industrial Production:: While industrial-scale production methods are not widely reported, laboratory-scale synthesis provides a foundation for further development.
Chemical Reactions Analysis
MTB undergoes several chemical reactions:
Amide Formation: The condensation of 2-aminopyridine with a carboxylic acid derivative leads to amide formation.
Reduction: Reduction of the carbonyl group may yield secondary amines.
Substitution: MTB can participate in nucleophilic substitution reactions.
- Acid chlorides or anhydrides for amide formation.
- Reducing agents (such as sodium borohydride) for reduction.
- Nucleophiles (e.g., alkyl halides) for substitution.
Major Products:: The primary product is MTB itself, but derivatives with modified substituents may also form.
Scientific Research Applications
MTB’s applications extend beyond TB treatment:
Chemistry: MTB serves as a valuable building block for designing new compounds.
Biology: It may find use in studies related to cell signaling or drug discovery.
Medicine: Research explores its potential as an antimicrobial agent beyond TB.
Industry: MTB derivatives could have applications in materials science or pharmaceuticals.
Mechanism of Action
MTB’s precise mechanism remains under investigation. It likely targets essential cellular processes in Mycobacterium tuberculosis, disrupting cell wall synthesis, protein synthesis, or energy metabolism.
Comparison with Similar Compounds
MTB’s uniqueness lies in its specific structure, combining a pyridine ring, piperazine moiety, and benzoate group. Similar compounds include pyrazinamide (PZA) and other pyrazine derivatives .
Biological Activity
Methyl 2-[({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate, also known by its CAS number 1081128-50-8, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N4O3, with a molecular weight of 368.4 g/mol. The structural complexity includes a benzoate moiety, a piperazine ring, and a pyridine group, which contribute to its diverse biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may modulate the activity of specific receptors and enzymes involved in key cellular processes. Notably, it has been shown to inhibit certain kinases, which can lead to reduced cell proliferation and induction of apoptosis in cancer cells .
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance, it has demonstrated significant inhibitory effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The compound's ability to target specific signaling pathways makes it a candidate for further development as an anticancer agent .
Antiinflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. Its effects on prostaglandin synthesis have been particularly noted, with implications for treating conditions like arthritis and other inflammatory diseases .
Research Findings and Case Studies
A notable study evaluated the structure-activity relationship (SAR) of similar compounds, highlighting how modifications in the piperazine and pyridine moieties can enhance biological activity. The research found that certain analogs exhibited improved potency against specific targets related to inflammation and cancer .
Properties
Molecular Formula |
C20H24N4O3 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
methyl 2-[[4-(2-pyridin-2-ylethyl)piperazine-1-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H24N4O3/c1-27-19(25)17-7-2-3-8-18(17)22-20(26)24-14-12-23(13-15-24)11-9-16-6-4-5-10-21-16/h2-8,10H,9,11-15H2,1H3,(H,22,26) |
InChI Key |
YDCAOHFUUYYODK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCN(CC2)CCC3=CC=CC=N3 |
Origin of Product |
United States |
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